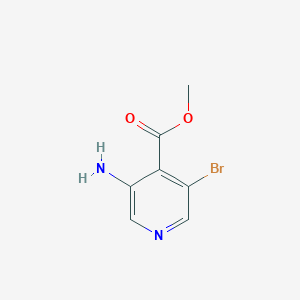

Methyl 3-amino-5-bromoisonicotinate

Description

Properties

IUPAC Name |

methyl 3-amino-5-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDZGGONPILPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 3-aminoisonicotinate Derivatives

A common approach involves bromination of methyl 3-aminoisonicotinate or related quinoline derivatives at the 5-position. However, direct bromination often requires careful control to avoid overbromination or substitution at undesired positions.

Palladium-Catalyzed Carbonylation of 3-amino-5-bromoquinoline

A highly effective synthetic route is described in patent CN112142661B (2020), which details a two-step process starting from 3-aminoquinoline:

-

- 3-aminoquinoline is brominated using bromine in the presence of sulfuric acid and silver sulfate catalyst.

- The reaction is performed at 0 °C initially, then allowed to proceed at room temperature overnight.

- The product, 3-amino-5-bromoquinoline, is isolated by extraction and purification.

Carbonylation and Esterification Step:

- 3-amino-5-bromoquinoline is reacted with methanol and N,N-dimethylformamide (DMF) in the presence of palladium chloride and triethylamine.

- The reaction is conducted under carbon monoxide pressure (0.8 MPa) at 75 °C for 6 hours.

- After reaction completion confirmed by thin layer chromatography (TLC), the product methyl 3-aminoquinoline-5-carboxylate is isolated by extraction, drying, concentration, and column chromatography.

Yield: Approximately 81% for the esterification step.

- Simple synthetic route with readily available raw materials.

- Reasonable reaction conditions and scalable process.

- High overall yield and purity.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3-aminoquinoline + Br2 + H2SO4 + Ag2SO4 | 0 °C to RT, overnight | 3-amino-5-bromoquinoline | Not specified |

| 2 | 3-amino-5-bromoquinoline + MeOH + DMF + PdCl2 + Et3N + CO (0.8 MPa) | 75 °C, 6 h | Methyl 3-aminoquinoline-5-carboxylate | 81% |

Note: While this patent focuses on quinoline derivatives, the methodology is highly relevant and adaptable for preparing methyl 3-amino-5-bromoisonicotinate due to structural similarities in the pyridine ring system.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Palladium-catalyzed carbonylation (CN112142661B) | 3-aminoquinoline, bromine, methanol, DMF | PdCl2, Et3N, CO (0.8 MPa) | 75 °C, 6 h | 81% | High yield, scalable, mild conditions | Requires CO gas, Pd catalyst cost |

| Multi-step isoxazole synthesis (CN107721941B) | Ethyl acetate, acetonitrile, hydroxylamine hydrochloride | NaH/n-BuLi/LDA, p-toluenesulfonyl hydrazide, K2CO3 | Reflux, alkaline conditions | Not specified | Established chemistry for related compounds | Uses toxic solvents, longer synthesis |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-bromoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted derivatives are formed.

Oxidation Products: Oxidation of the amino group can yield nitro or nitroso derivatives.

Reduction Products: Reduction can lead to the formation of primary amines or other reduced forms.

Scientific Research Applications

Methyl 3-amino-5-bromoisonicotinate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and as a precursor in material science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromoisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and amino groups allows for versatile interactions with various biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The closest structural analog identified in the evidence is Ethyl 3-amino-5-bromoisonicotinate (CymitQuimica Ref: 3D-HAC53556), which differs only in the ester group (ethyl vs. methyl) .

Key Comparative Data

Research Findings and Gaps

- Analytical Characterization: While NMR (¹H, ¹³C), FTIR, and HPLC data are available for methyl shikimate (), similar analyses for this compound are absent in the provided evidence. Extrapolating from shikimate derivatives, the bromo and amino substituents would produce distinct NMR shifts (e.g., ~5–6 ppm for aromatic protons) and IR stretches (N-H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Comparative Pharmacokinetics: No direct studies compare the bioavailability or metabolic pathways of methyl and ethyl analogs.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-bromoisonicotinate, and how do reaction conditions influence yield?

The synthesis typically involves bromination of methyl isonicotinate derivatives followed by amination. For example, bromination at the 5-position of methyl isonicotinate can be achieved using N-bromosuccinimide (NBS) under radical initiation, with yields influenced by solvent polarity (e.g., CCl₄ vs. DMF) and temperature control (60–80°C) . Subsequent amination at the 3-position may employ NH₃/MeOH under pressure or catalytic hydrogenation with Pd/C, though competing side reactions (e.g., over-bromination) require careful stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H NMR : The amino group (NH₂) at C3 appears as a broad singlet (~δ 5.5–6.5 ppm), while the bromine at C5 deshields adjacent protons, splitting aromatic signals .

- IR : Stretching frequencies for the ester carbonyl (C=O) at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ confirm functional groups .

- MS : Molecular ion peaks [M+H]⁺ at m/z 245 (C₇H₇BrN₂O₂) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Debromination : Occurs under basic conditions or with strong reducing agents. Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and avoid prolonged heating .

- Ester Hydrolysis : Prevented by anhydrous conditions during amination steps. Add molecular sieves or use dry solvents like THF .

Advanced Research Questions

Q. How does the electronic effect of the 5-bromo substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at C5 acts as an electron-withdrawing group, directing palladium-catalyzed couplings to the meta position (C3 or C6). Computational studies (DFT) show reduced electron density at C6, favoring oxidative addition at C3 when using arylboronic acids . For example, coupling with phenylboronic acid yields Methyl 3-amino-5-bromo-6-phenylisonicotinate as the major product (>75% selectivity) .

Q. What contradictions exist in reported biological activity data, and how can experimental design address them?

- Antimicrobial Activity : Some studies report IC₅₀ values of 12 µM against S. aureus, while others show no activity. Discrepancies may arise from assay conditions (e.g., nutrient broth pH affecting solubility). Standardize testing using microdilution methods in PBS buffer (pH 7.4) .

- Cytotoxicity : Conflicting data on HeLa cell viability (24–48 hr exposure) suggest time-dependent effects. Use real-time cell analysis (RTCA) to monitor dynamic responses .

Q. What advanced purification strategies resolve co-elution issues in HPLC analysis of this compound?

- Column Choice : Use a C18 column with a polar embedded group (e.g., Zorbax Eclipse Plus) to separate polar byproducts like 3-amino-5-bromoisonicotinic acid.

- Gradient Optimization : A water/acetonitrile gradient (5% → 40% acetonitrile over 20 min) resolves peaks with ∆t > 0.5 min .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.